Regiochemical Identity: 6-Substitution vs. 2-Substitution
6-(4-Cyanophenoxy)nicotinonitrile possesses the 4-cyanophenoxy substituent at the pyridine 6-position (para to ring nitrogen), in contrast to the more commonly commercialized 2-(4-cyanophenoxy)nicotinonitrile which bears the same substituent ortho to the ring nitrogen . This regiochemical difference alters the electron density at the pyridine nitrogen: the 6-substituted isomer places the electron-withdrawing cyano group further from the ring nitrogen, yielding higher calculated basicity (estimated pKa of conjugate acid ~0.5–1.0 log units higher than the 2-isomer) . In practice, this translates into divergent reactivity in acid-catalyzed transformations and differential coordination behavior with metal catalysts .
Regiochemical context may shift reactivity and coordination
ΔpKa ~0.5–1.0 higher basicity for 6-isomer
| Evidence Dimension | Regiochemistry of aryloxy substitution on pyridine ring |
|---|---|
| Target Compound Data | 6-position (para to pyridine N); C13H7N3O, MW 221.21 |
| Comparator Or Baseline | 2-(4-Cyanophenoxy)nicotinonitrile: 2-position (ortho to pyridine N); C13H7N3O, MW 221.21 |
| Quantified Difference | Positional isomerism; identical molecular formula, different connectivity. Estimated ΔpKa ≈ 0.5–1.0 (target higher basicity). Synthetic route divergence confirmed by separate CAS registry entries . |
| Conditions | Structural comparison based on distinct CAS numbers (1017026-06-0 vs. analog CAS) and reported synthetic methods |
Why This Matters
Procurement of the 6-substituted regioisomer rather than the 2-substituted analog is essential when target engagement, synthetic route, or physicochemical property requirements demand specific positioning of the cyanophenoxy group relative to the pyridine nitrogen.
